molecular formula C18H17NO5 B11091128 4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B11091128
M. Wt: 327.3 g/mol
InChI Key: YAPCOGFGCGKJRD-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that features a benzodioxole moiety and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with a suitable tetrahydroquinoline precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like methanol or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,3-Benzodioxol-5-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific combination of the benzodioxole and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C18H17NO5/c1-21-15-6-12-11(7-18(20)19-13(12)8-16(15)22-2)10-3-4-14-17(5-10)24-9-23-14/h3-6,8,11H,7,9H2,1-2H3,(H,19,20)

InChI Key

YAPCOGFGCGKJRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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